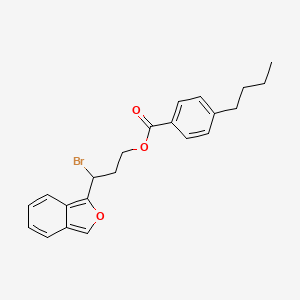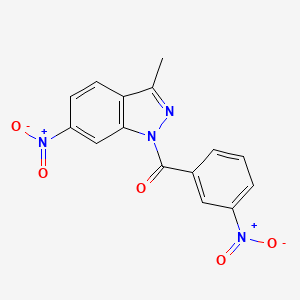
3-(2-Benzofuran-1-YL)-3-bromopropyl 4-butylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Benzofuran-1-YL)-3-bromopropyl 4-butylbenzoate is a chemical compound that belongs to the class of benzofuran derivatives Benzofuran derivatives are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and other organic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Benzofuran-1-YL)-3-bromopropyl 4-butylbenzoate typically involves the following steps:
Formation of Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with aldehydes or carboxylic acids under acidic conditions.
Bromination: The benzofuran derivative is then subjected to bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Esterification: The brominated benzofuran is reacted with 4-butylbenzoic acid in the presence of a dehydrating agent like thionyl chloride or dicyclohexylcarbodiimide (DCC) to form the ester linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Benzofuran-1-YL)-3-bromopropyl 4-butylbenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The benzofuran moiety can be oxidized to form benzofuranones or reduced to form dihydrobenzofurans.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products Formed
Substitution: Formation of substituted benzofuran derivatives.
Oxidation: Formation of benzofuranones.
Reduction: Formation of dihydrobenzofurans.
Hydrolysis: Formation of 4-butylbenzoic acid and the corresponding alcohol.
Scientific Research Applications
3-(2-Benzofuran-1-YL)-3-bromopropyl 4-butylbenzoate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-Benzofuran-1-YL)-3-bromopropyl 4-butylbenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The benzofuran moiety is known to interact with multiple pathways, including oxidative stress, apoptosis, and cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Benzofuran-1-YL)-3-ethoxypropyl 4-butylbenzoate
- 3-(2-Benzofuran-1-YL)-3-chloropropyl 4-butylbenzoate
- 3-(2-Benzofuran-1-YL)-3-iodopropyl 4-butylbenzoate
Uniqueness
3-(2-Benzofuran-1-YL)-3-bromopropyl 4-butylbenzoate is unique due to the presence of the bromine atom, which makes it a versatile intermediate for further chemical modifications. The combination of the benzofuran moiety with the butylbenzoate group also contributes to its distinct chemical and biological properties.
Properties
CAS No. |
62452-89-5 |
|---|---|
Molecular Formula |
C22H23BrO3 |
Molecular Weight |
415.3 g/mol |
IUPAC Name |
[3-(2-benzofuran-1-yl)-3-bromopropyl] 4-butylbenzoate |
InChI |
InChI=1S/C22H23BrO3/c1-2-3-6-16-9-11-17(12-10-16)22(24)25-14-13-20(23)21-19-8-5-4-7-18(19)15-26-21/h4-5,7-12,15,20H,2-3,6,13-14H2,1H3 |
InChI Key |
BITHCUXCSNYAMY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)OCCC(C2=C3C=CC=CC3=CO2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,6'-[(2,5-Dimethyl-1,4-phenylene)bis(oxy)]di(hexan-1-amine)](/img/structure/B14536683.png)





![2-({2-[(2-{[(Pyridin-2-yl)methyl]amino}ethyl)amino]ethyl}amino)ethan-1-ol](/img/structure/B14536707.png)
![(1,2-Dihydronaphtho[2,1-b]furan-2-yl)(4-hydroxyphenyl)methanone](/img/structure/B14536716.png)




![2-[(2-Methylcyclohex-3-en-1-yl)methylidene]cyclohexan-1-one](/img/structure/B14536750.png)
![8-Methyl-1,4-dioxaspiro[4.5]decane-7,8-diol](/img/structure/B14536758.png)
